N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonamide group, a pyridine ring, and a thiophene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride as the starting material.
Step 1: Reacting the sulfonyl chloride with pyridin-2-ylmethanol under basic conditions to form the intermediate N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Step 2: The intermediate is then reacted with thiophen-3-ylmethanol to introduce the thiophene ring, forming the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches to ensure quality control and consistency.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Scale-Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The pyridine and thiophene rings contribute to the compound's binding affinity and specificity.
Comparison with Similar Compounds
N-(pyridin-2-ylmethyl)-N-(phenylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
N-(pyridin-2-ylmethyl)-N-(benzothiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness: The presence of the thiophene ring in this compound provides unique chemical and biological properties compared to similar compounds, making it a valuable candidate for various applications.
This comprehensive overview highlights the significance of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in scientific research and industry. Its unique structure and versatile applications make it a compound of interest for future studies and developments.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-27(25,21-9-8-18-5-1-2-6-19(18)13-21)23(14-17-10-12-26-16-17)15-20-7-3-4-11-22-20/h3-4,7-13,16H,1-2,5-6,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBPCWRILVBVHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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